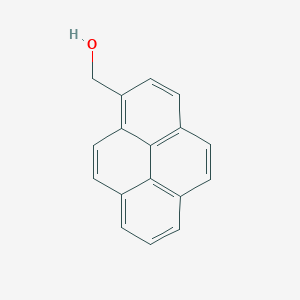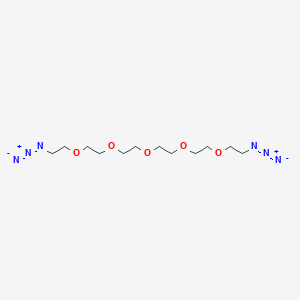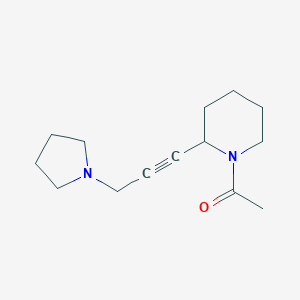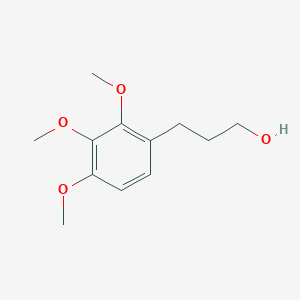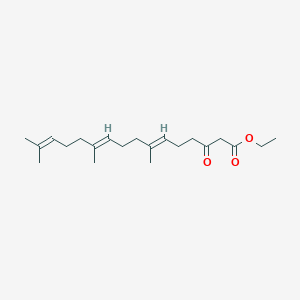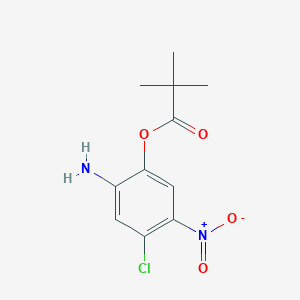
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester, also known as DMAPA-Cl, is a chemical compound used in scientific research. It is an ester derivative of 2,2-dimethylpropionic acid and 4-chloro-5-nitro-o-phenylenediamine. DMAPA-Cl is a pale yellow powder that is soluble in organic solvents such as ethanol and acetone.
作用機序
The mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is not fully understood. However, it is believed to function as a coupling agent in the synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is used to activate the carboxyl group of the PNA monomer, which then reacts with the amino group of the next monomer to form a peptide bond.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. However, it has been shown to be non-toxic and non-mutagenic in various in vitro assays. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable under acidic and basic conditions, making it a useful reagent in the synthesis of PNAs.
実験室実験の利点と制限
One of the main advantages of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is its ability to activate the carboxyl group of the PNA monomer, which allows for efficient synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable and non-toxic, making it a safe and reliable reagent for use in lab experiments. However, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is relatively expensive and may not be suitable for large-scale synthesis of PNAs.
将来の方向性
There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research. One potential application is in the synthesis of PNAs for use in gene therapy and diagnostics. PNAs have shown promise in the treatment of various genetic disorders and cancers. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester could also be used in the synthesis of other types of nucleic acid mimics, such as peptide nucleic acid dendrimers. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester and its potential applications in other areas of scientific research.
In conclusion, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a useful reagent in the synthesis of PNAs and has potential applications in gene therapy and diagnostics. While there is limited information available on its biochemical and physiological effects, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a safe and reliable reagent for use in lab experiments. There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research, including the synthesis of other nucleic acid mimics and further research into its mechanism of action.
合成法
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester can be synthesized by reacting 2,2-dimethylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-5-nitro-o-phenylenediamine to form 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. The synthesis method is a well-established process and has been used in various research studies.
科学的研究の応用
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. PNAs have been shown to have potential applications in gene therapy and diagnostics.
特性
CAS番号 |
102405-48-1 |
|---|---|
製品名 |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
分子式 |
C11H13ClN2O4 |
分子量 |
272.68 g/mol |
IUPAC名 |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
InChIキー |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
同義語 |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



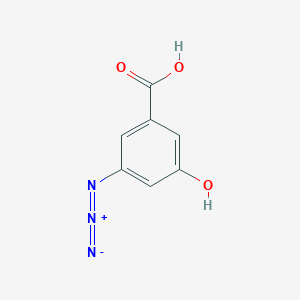
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)

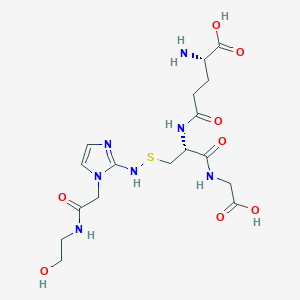
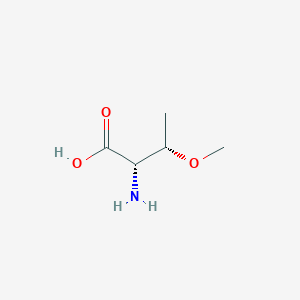
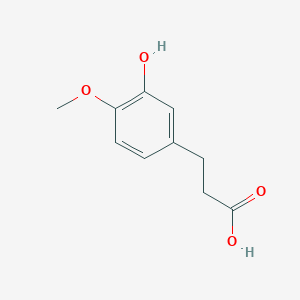
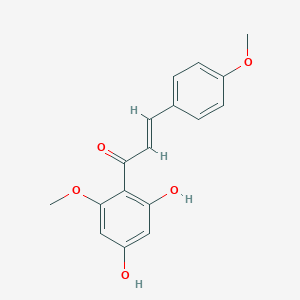
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
